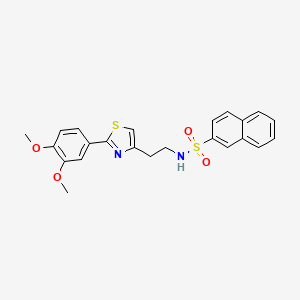

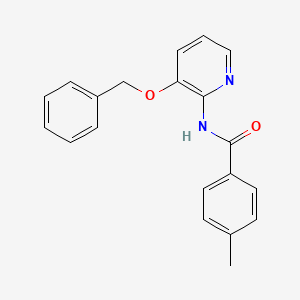

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density .Wissenschaftliche Forschungsanwendungen

Sulfonamides represent a significant class of compounds with a wide array of applications in medicinal chemistry, highlighted by their incorporation into various drugs and therapeutic agents. The primary sulfonamide moiety, characteristic of many clinically used drugs, underpins a broad spectrum of pharmacological activities. This structural motif is central to the development and effectiveness of drugs across several therapeutic categories, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications, among others (Carta, Scozzafava, & Supuran, 2012).

Advancements in Sulfonamide-Based Therapeutics

Recent research has extended the utility of sulfonamides to encompass novel drug developments, such as multi-targeted receptor tyrosine kinase inhibitors, exemplified by pazopanib. This expansion is indicative of the sulfonamide group's versatility in drug design, contributing to significant antitumor activity and the exploration of new therapeutic avenues. The ongoing innovation in sulfonamide pharmacology underscores its potential for creating selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Gulcin & Taslimi, 2018).

Sulfonamide in Environmental and Biological Systems

Beyond their therapeutic significance, sulfonamides have also been studied for their interactions within environmental and biological systems. For instance, the analysis of sulfonamides by capillary electrophoresis has shed light on their behavior and detection in various matrices, contributing to a better understanding of their pharmacokinetics and environmental impact (Hoff & Kist, 2009). Furthermore, the investigation into the presence of sulfonamides in the environment highlights their persistence and potential human health implications, emphasizing the need for sustainable pharmaceutical practices and environmental stewardship (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Wirkmechanismus

The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. Some thiazole derivatives have been found to exhibit their biological activities through various targets . For example, sulfanilamide, a compound containing a sulfonamide group like the compound , is known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase .

The pharmacokinetics of thiazole derivatives can also vary greatly depending on their structure. Factors such as their solubility, stability, and the presence of specific functional groups can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of thiazole derivatives .

Eigenschaften

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S2/c1-28-21-10-8-18(14-22(21)29-2)23-25-19(15-30-23)11-12-24-31(26,27)20-9-7-16-5-3-4-6-17(16)13-20/h3-10,13-15,24H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYAOWNLRWXHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)

![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)

![(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575737.png)

![5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2575739.png)

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2575743.png)

![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)

![Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate](/img/structure/B2575755.png)